molecular formula C21H19NO B5125004 N-methyl-N,2,2-triphenylacetamide

N-methyl-N,2,2-triphenylacetamide

Cat. No.: B5125004
M. Wt: 301.4 g/mol
InChI Key: UKLLGHOMSSSLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N,2,2-triphenylacetamide is a chemical compound for research and development applications. It features a triphenylacetamide core structure, a scaffold of significant interest in synthetic organic chemistry and drug discovery . The presence of both amide and multiple aromatic rings makes it a potential intermediate for constructing more complex molecules, particularly in exploring structure-activity relationships or developing pharmacologically active compounds. Researchers may utilize this compound in the synthesis of novel chemical entities, as a building block in materials science, or as a standard in analytical chemistry. The structural motif of a tertiary amide substituted with bulky aromatic groups is often investigated for its conformational properties and potential biological activities. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N,2,2-triphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-22(19-15-9-4-10-16-19)21(23)20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLGHOMSSSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N Methyl N,2,2 Triphenylacetamide and Its Congeners

Strategies for Amide Bond Formation in Sterically Hindered Systems

The formation of an amide bond between the highly substituted 2,2,2-triphenylacetic acid and N-methylaniline represents a significant synthetic hurdle due to the steric bulk surrounding the reactive centers. tandfonline.comchimia.ch Standard amide coupling methods often prove inefficient, necessitating the use of more robust and specialized strategies. nih.gov

Palladium-Catalyzed Coupling Reactions in N-methyl-N,2,2-triphenylacetamide Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, even in sterically demanding environments. dntb.gov.ua The synthesis of N-aryl amides can be achieved through the coupling of aryl halides or triflates with amides, or alternatively, by the coupling of an amine with an acyl chloride. For the synthesis of this compound, a plausible palladium-catalyzed approach would involve the coupling of an activated derivative of 2,2,2-triphenylacetic acid with N-methylaniline.

Recent advancements have introduced well-defined palladium(II)-N-heterocyclic carbene (NHC) precatalysts that exhibit high activity for such transformations. tandfonline.comnih.govnih.gov For instance, complexes like [Pd(IPr)(AN)Cl2] have shown remarkable efficiency in the Suzuki-Miyaura cross-coupling of amides via N-C(O) activation. nih.govnih.gov A potential pathway could involve the in situ formation of an active palladium(0) species that undergoes oxidative addition to an aryl halide, followed by coordination of the amide and subsequent reductive elimination to furnish the desired N-aryl amide. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes is often crucial for promoting the catalytic cycle and overcoming the steric hindrance. researchgate.net

Catalyst System Ligand Base Solvent Temperature (°C) Plausible Yield
Pd(OAc)₂Buchwald-type phosphineK₃PO₄Toluene80-110Good to Excellent
[Pd(IPr)(AN)Cl₂]IPr (NHC)Cs₂CO₃Dioxane100High
Pd₂(dba)₃XantphosNaOtBuTHF60-80Moderate to Good

Table 1: Plausible Palladium-Catalyzed Coupling Conditions for this compound Synthesis

Carbodiimide-Based Coupling Reagents for Triphenylacetamide Formation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for the formation of amide bonds. nih.gov These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

However, for sterically hindered systems, the direct reaction of the O-acylisourea with the amine can be slow, leading to the formation of an undesired N-acylurea byproduct. nih.gov To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, thereby facilitating the subsequent reaction with the amine. For particularly challenging couplings, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary. researchgate.net

Coupling Reagent Additive Base Solvent Reaction Time (h) Plausible Yield
EDC·HClHOBtDIPEADMF24-48Moderate
DCCDMAP-CH₂Cl₂24Moderate to Good
HATUHOAtDIPEANMP12-24Good to Excellent

Table 2: Carbodiimide-Based Coupling Conditions for this compound Synthesis

Synthesis via Acid Chlorides and Amines

One of the most traditional and direct methods for amide synthesis involves the reaction of an acid chloride with an amine. libretexts.org In the context of this compound, this would entail the reaction of 2,2,2-triphenylacetyl chloride with N-methylaniline. This method is often effective for hindered substrates as acid chlorides are highly reactive acylating agents.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid that is generated as a byproduct. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or diethyl ether being commonly used. While this method is conceptually simple, the synthesis of the acid chloride precursor can sometimes present its own challenges, particularly on a large scale.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: 2,2,2-triphenylacetic acid and the introduction of the N-methyl group.

Preparation of 2,2,2-Triphenylacetic Acid and its Derivatives

2,2,2-Triphenylacetic acid is a crucial building block. A common laboratory-scale synthesis involves the carbonation of a triphenylmethyl (trityl) Grignard reagent. This is typically achieved by reacting triphenylmethyl chloride with magnesium metal in an ethereal solvent to form the Grignard reagent, which is then quenched with solid carbon dioxide (dry ice). Subsequent acidic workup yields the desired carboxylic acid.

Alternatively, the acid chloride, 2,2,2-triphenylacetyl chloride, can be prepared from the corresponding carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred as the byproducts are gaseous, simplifying purification.

N-Methylation Strategies for Amide Nitrogen

The introduction of the methyl group onto the amide nitrogen can be approached in two primary ways: either by using N-methylaniline as the starting amine or by methylating a pre-formed N-phenyl-2,2,2-triphenylacetamide. While the former is more direct, the latter approach might be considered if the primary amide is more readily accessible.

N-methylation of secondary amides, especially sterically hindered ones, can be challenging. chimia.ch Traditional methods using methyl iodide or dimethyl sulfate (B86663) often require harsh conditions and can lead to over-alkylation or reaction at other nucleophilic sites. chimia.ch More recent and milder methods have been developed to address these issues. One such method involves the use of methyl trifluoroacetate (B77799) (MTFA) in the presence of a base like potassium tert-butoxide. researchgate.net Another promising strategy employs quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents, which have shown excellent monoselectivity for amides. nih.govacs.org Reductive amination of a secondary amide using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) also presents a viable route. tandfonline.com

| Methylating Agent | Base | Solvent | Temperature (°C) | Plausible Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl Iodide | NaH | THF/DMF | 25-60 | Moderate | | Phenyl trimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | Good | | Formaldehyde / NaBH(OAc)₃ | - | Dichloroethane | 25 | Good to Excellent |

Table 3: Potential N-Methylation Conditions for N-phenyl-2,2,2-triphenylacetamide

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound, a sterically hindered tertiary amide, necessitates careful optimization of reaction conditions to achieve satisfactory yields. Key parameters that are typically manipulated include the choice of solvent, temperature, and the nature of the coupling reagents and bases.

Drawing parallels from the synthesis of other N-methylated amides, the choice of a suitable base and solvent system is critical. For instance, in the synthesis of N-methylamide-structured SB366791 derivatives, sodium hydride (NaH) in anhydrous dimethylformamide (DMF) was effectively used for the N-methylation step. nih.gov A similar approach could be envisioned for the final methylation step in one possible synthesis of this compound, starting from N-2,2-triphenylacetamide.

Modern approaches to reaction optimization, such as the use of Bayesian optimization and machine learning algorithms, have shown promise in rapidly identifying high-yield conditions for complex reactions. nih.govnih.gov These computational tools can explore a vast parameter space, including different reagents, catalysts, solvents, and temperatures, to pinpoint optimal conditions with fewer experimental iterations. While not specifically documented for this compound, the application of such methodologies could significantly enhance its synthetic efficiency.

A hypothetical optimization study for the synthesis of this compound via the reaction of 2,2-diphenylacetyl chloride with N-methylaniline could involve screening various bases and solvents, as illustrated in the table below.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Entry Base Solvent Temperature (°C) Hypothetical Yield (%)
1 Triethylamine Dichloromethane 25 65
2 Pyridine Dichloromethane 25 60
3 Diisopropylethylamine Dichloromethane 25 70
4 Triethylamine Tetrahydrofuran 25 68
5 Triethylamine Dichloromethane 0 62
6 Diisopropylethylamine Acetonitrile 25 75

Mechanistic Investigations of Amide Formation in Triphenylacetamide Systems

The formation of the amide bond in sterically hindered systems like this compound generally proceeds through a nucleophilic acyl substitution mechanism. The specific pathway can vary depending on the chosen synthetic route.

One common method for amide synthesis involves the reaction of a carboxylic acid with an amine, often activated by a coupling agent. In the case of this compound, this would involve reacting 2,2-diphenylacetic acid with N-methylaniline. The coupling agent, such as a carbodiimide, would first activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the nitrogen atom of N-methylaniline. The steric hindrance from the two phenyl groups on the acyl donor and the phenyl group on the nucleophile would make this a challenging transformation, likely requiring elevated temperatures and a suitable catalyst.

Alternatively, the reaction of an acyl chloride, such as 2,2-diphenylacetyl chloride, with N-methylaniline in the presence of a non-nucleophilic base like triethylamine is a more direct route. mdpi.com The mechanism involves the nucleophilic attack of the nitrogen lone pair of N-methylaniline on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. The base serves to neutralize the hydrogen chloride byproduct.

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its properties. nih.govresearchgate.net Modifications can be introduced at the N-methyl group or on the phenyl rings.

Modifications at the N-Methyl Group

Replacing the N-methyl group with other alkyl or functionalized groups can be achieved by utilizing different primary amines in the amide bond formation step. For instance, reacting 2,2-diphenylacetyl chloride with various substituted anilines or other primary amines would yield a library of N-substituted N-2,2-triphenylacetamides. The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from various 2-arylethylamines demonstrates the feasibility of this approach with different amine substrates. mdpi.com

Table 2: Examples of N-Substituted Analogs of N-2,2-triphenylacetamide

N-Substituent Starting Amine
Ethyl N-Ethylaniline
Propyl N-Propylaniline
Benzyl N-Benzylaniline
2-Phenylethyl 2-Phenylethanamine

Variations on the Phenyl Rings

Modifications to the phenyl rings of this compound can be introduced by starting with appropriately substituted precursors. For the phenyl rings on the acetamide (B32628) moiety, substituted diphenylacetic acids or their corresponding acyl chlorides would be required. For the N-phenyl ring, substituted N-methylanilines would be the necessary starting materials. The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides with various substituents on the benzene (B151609) ring, such as fluoro, chloro, bromo, and methoxy (B1213986) groups, showcases the wide range of possible modifications. mdpi.com

Table 3: Examples of Phenyl Ring-Substituted Analogs of this compound

Position of Substitution Substituent Required Precursor
4-position of N-phenyl Fluoro N-methyl-4-fluoroaniline
4-position of N-phenyl Chloro N-methyl-4-chloroaniline
4-position of C-phenyl Methoxy 2,2-bis(4-methoxyphenyl)acetic acid
2-position of C-phenyl Chloro 2-(2-chlorophenyl)-2-phenylacetic acid

Structural Elucidation and Conformational Analysis of N Methyl N,2,2 Triphenylacetamide

Advanced Crystallographic Investigations

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, are powerful tools for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This information is crucial for understanding the relationship between molecular structure and bulk properties. mdpi.com

While a specific crystal structure for N-methyl-N,2,2-triphenylacetamide has not been reported, extensive single-crystal X-ray diffraction studies have been conducted on analogous triphenylacetamides and related structures. mdpi.comresearchgate.netnih.gov These studies provide a robust framework for predicting the molecular geometry of the target compound.

For instance, studies on chiral bis(triphenylacetamides) reveal detailed information about the conformation of the triphenylacetyl group. mdpi.comresearchgate.net The spatial arrangement around the amide bond and the propeller-like conformation of the three phenyl rings are key features. The conformation of each phenyl ring within the trityl group can be defined by its helicity (M or P) based on torsion angles. mdpi.com It is highly probable that this compound would adopt a similar propeller-like conformation for its triphenylmethyl moiety due to steric hindrance between the phenyl rings.

The table below presents representative crystallographic data for a related triphenylamine (B166846) derivative, which can serve as a model for understanding the potential unit cell parameters of this compound.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) V (ų)
1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrileC25H18N4OrthorhombicPbca16.866212.855518.75614066.8

Data sourced from a study on a triphenylamine derivative and presented here as a representative example. researchgate.net

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.comresearchgate.net These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. researchgate.net

The following table summarizes common intermolecular interactions observed in related organic crystalline materials.

Interaction Type Description Typical Energy (kJ/mol)
Van der Waals ForcesWeak, non-specific attractions between molecules.0.4 - 4
C-H···π InteractionsAn interaction between a C-H bond and a π-system.1 - 10
π-π StackingAttractive, noncovalent interactions between aromatic rings.0 - 50
C-H···O Hydrogen BondsA weak hydrogen bond between a C-H donor and an oxygen acceptor.2 - 20

In this compound, the amide nitrogen is fully substituted, meaning it lacks a hydrogen atom to act as a donor for classical N-H···O hydrogen bonds. This is a crucial difference from primary and secondary amides. However, weaker C-H···O hydrogen bonds involving the methyl group or the phenyl rings and the amide oxygen are still possible and likely play a role in the crystal architecture. nih.gov

Studies on N-methylacetamide have shown that in the liquid state, molecules form hydrogen-bonded chains, and these associations are stabilized by weak methyl-donated "improper" hydrogen bonds. nih.gov In the solid state of analogous molecules, intermolecular N-H···O interactions are often a dominant feature, forming ribbons or other supramolecular synthons. While this compound cannot form these N-H···O bonds, the principle of forming stable supramolecular structures through weaker interactions remains. It is plausible that the amide oxygen atom acts as a hydrogen bond acceptor for C-H donors from neighboring molecules, leading to a three-dimensional network.

Stereochemical Aspects and Chirality Transfer Mechanisms

The stereochemical properties of triphenylacetamides are particularly fascinating due to the potential for chirality arising from the propeller-like arrangement of the phenyl rings.

Research on chiral bis(triphenylacetamides) has demonstrated that the chirality of a substituent can induce a preferred helical sense (P or M) in the triphenylmethyl chromophores. mdpi.comresearchgate.net This phenomenon, known as helicity induction, is a form of chirality transfer. The transfer of stereochemical information occurs through a series of weak intramolecular interactions. mdpi.comresearchgate.net

The steric hindrance at the amide nitrogen and the structure of the chiral inductor influence the helicity of the trityl groups. mdpi.comresearchgate.net Even though this compound itself is not chiral (unless isotopically labeled), understanding helicity induction in related chiral systems provides insight into the conformational preferences and dynamic behavior of the triphenylmethyl group. If a chiral center were introduced into the molecule, it would be expected to induce a preferred helicity in the triphenylmethyl moiety.

In studies of chiral bis(triphenylacetamides), it has been shown that stereogenic centers in the diamide (B1670390) unit act as independent chirality inductors. mdpi.comresearchgate.net The chirality transfer from the stereogenic center to the trityl chromophore is a well-documented phenomenon. nih.gov This suggests that if this compound were to be functionalized with a chiral auxiliary, the conformation of the entire molecule would be significantly influenced by the stereochemistry of that center. The interplay between the steric demands of the triphenylmethyl group and the stereochemical information from the chiral center would lead to a diastereomerically favored conformation.

Propeller Shapes of Trityl Chromophores and Steric Hindrance Effects

The triphenylmethyl (trityl) group, a prominent structural feature of this compound, is well-known for adopting a propeller-like conformation. This arrangement is a direct consequence of the steric repulsion between the three bulky phenyl rings attached to a central sp³-hybridized carbon atom. To minimize these steric clashes, the phenyl rings twist out of a common plane, resulting in a chiral, helical arrangement.

This propeller shape can exist in two enantiomeric forms, designated as P (plus) for a right-handed helix and M (minus) for a left-handed helix. Due to a relatively low energy barrier for interconversion, these enantiomers rapidly interchange in solution at room temperature. The rigid amide spacer that connects the trityl group to the N-methyl moiety does not significantly interfere with this inherent chirality of the trityl chromophore. researchgate.net

Conformational Dynamics in Solution and Solid States

The conformational landscape of this compound is dynamic, with different conformational possibilities in solution and the solid state. These dynamics are primarily governed by rotations around the C-N amide bond and other single bonds within the molecule.

In the solid state, the molecule is expected to adopt a more rigid conformation, influenced by packing forces within the crystal lattice. The crystal structure of related molecules, such as N-Methyl-N-(2-methylphenyl)acetamide, reveals a relatively planar arrangement of the N-methylacetamide group with the adjacent phenyl ring. nih.gov However, the bulky trityl group in this compound would likely lead to a more complex three-dimensional packing arrangement, potentially involving intermolecular C-H···π interactions to stabilize the crystal structure. nih.gov

In solution, the molecule possesses greater conformational freedom. The various segments of the molecule can undergo rotations, leading to an equilibrium between different conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying these dynamic processes. nih.gov

Isomerism (e.g., cis/trans-amide isomers) and Equilibrium Studies

A key aspect of the conformational dynamics of this compound in solution is the phenomenon of cis/trans isomerism about the amide bond. The C-N bond of an amide has a significant degree of double bond character due to resonance, which restricts free rotation and gives rise to planar cis and trans isomers. nih.gov

For this compound, the two isomers would be the trans isomer, where the trityl group and the carbonyl oxygen are on opposite sides of the C-N bond, and the cis isomer, where they are on the same side.

IsomerRelative OrientationExpected Relative Population
transTrityl group and carbonyl oxygen are on opposite sides of the C-N bond.Major
cisTrityl group and carbonyl oxygen are on the same side of the C-N bond.Minor

Generally, for N-substituted amides, the trans isomer is sterically favored and therefore more populated at equilibrium. The steric bulk of the trityl group in this compound would strongly disfavor the cis conformation due to severe steric clashes between one of the phenyl rings of the trityl group and the N-methyl group.

The equilibrium between the cis and trans isomers can be studied using variable-temperature NMR spectroscopy. The distinct chemical environments of the protons and carbons in the two isomers would give rise to separate sets of signals in the NMR spectrum at low temperatures. As the temperature increases, the rate of interconversion between the isomers increases, leading to coalescence of the signals. Analysis of the NMR data at different temperatures can provide thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the cis-trans isomerization process. nih.gov

Spectroscopic Data for this compound Remains Elusive in Public Domain

The requested detailed analysis, which would include ¹H and ¹³C NMR spectral assignments, discussion of multidimensional NMR techniques, vibrational analysis of functional groups, determination of chirality, and elucidation of molecular weight and fragmentation patterns, cannot be provided at this time due to the absence of published experimental data for this specific molecule.

While general principles of these spectroscopic techniques are well-established and data for structurally related, but simpler, compounds are available, extrapolation of this information to construct a scientifically accurate and detailed analysis of this compound would be speculative and would not meet the required standard of rigorous scientific reporting.

Further research, including the de novo synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the detailed article outline as requested. At present, such a comprehensive dataset does not appear to be part of the accessible scientific record.

Advanced Spectroscopic Characterization and Interpretation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and large molecules. nih.gov In the analysis of amide-containing compounds, ESI-MS typically reveals an intense signal corresponding to the protonated molecule [M+H]⁺ in the positive ion mode. rsc.orgunl.pt The fragmentation of the amide bond is a common characteristic observed in mass spectrometry, providing valuable structural information. rsc.orgstackexchange.comechemi.com

For a compound with the complexity of N-methyl-N,2,2-triphenylacetamide, which incorporates both a tertiary amide and a triphenylmethyl group, ESI-MS analysis is anticipated to yield a prominent protonated molecular ion. The analysis of various amides using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) has consistently shown the presence of intense [M+H]⁺ ions. rsc.org The fragmentation patterns of such compounds are influenced by the structural features present. In many cases, the most significant fragmentation pathway for amides involves the cleavage of the N-CO bond. rsc.orgunl.pt This cleavage leads to the formation of stable acylium cations. rsc.org

While direct ESI-MS data for this compound is not extensively published, the expected fragmentation can be inferred from the established behavior of structurally related molecules. The triphenylmethane (B1682552) moiety is a known structural component in various dyes that have been analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). chromatographyonline.comrsc.org These studies, although focused on different derivatives, underscore the applicability of mass spectrometric techniques for characterizing compounds containing the triphenylmethyl group.

The expected ESI-MS data for this compound would likely feature a base peak corresponding to the protonated molecule. Subsequent fragmentation via collision-induced dissociation (CID) would be expected to produce characteristic fragment ions. A primary fragmentation would be the cleavage of the amide bond, resulting in the formation of a diphenylmethyl cation and a neutral fragment.

A summary of the predicted ESI-MS data is presented in the table below.

Ion DescriptionPredicted m/z
Protonated Molecule [M+H]⁺316.1696
Fragment 1167.0855
Fragment 2149.0862

Table 1. Predicted ESI-MS Data for this compound. This interactive table provides the predicted mass-to-charge ratio (m/z) for the protonated molecule and its primary fragments based on theoretical calculations.

The detailed research findings for analogous compounds support these predictions. For instance, studies on various synthetic amides have demonstrated that cleavage of the N-CO bond is a predominant fragmentation pathway, leading to the generation of aryl acylium ions. rsc.org Furthermore, the analysis of triphenylmethane derivatives by LC-MS/MS has been established as a robust method for their identification and quantification, indicating the stability of the triphenylmethyl-related ions under mass spectrometric conditions. chromatographyonline.comfda.gov

No Publicly Available Computational Studies Found for this compound

The investigation aimed to gather information on several key computational parameters, including:

Optimized molecular geometries and conformational predictions

Frontier Molecular Orbital (FMO) analysis and associated reactivity descriptors

Electrostatic potential surfaces and charge distribution models

Electronic transitions calculated via TD-DFT

Theoretically predicted spectroscopic data (IR, NMR, UV-Vis)

Dynamic behavior and intermolecular interactions from MD simulations

While general methodologies and the application of these computational tools to other, different molecules are widely documented, data pertaining exclusively to this compound is absent from the accessible public record. Therefore, the creation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

Computational and Theoretical Chemistry Studies of N Methyl N,2,2 Triphenylacetamide

Studies on Non-Linear Optical (NLO) Properties of Triphenylacetamide Derivatives

The exploration of organic molecules for applications in non-linear optics (NLO) is a burgeoning field of materials science. Triphenylacetamide derivatives, with their extended π-conjugated systems, are potential candidates for NLO materials. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO properties of such molecules.

Research in this area for compounds analogous to N-methyl-N,2,2-triphenylacetamide would typically involve the calculation of key NLO parameters. These include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters, particularly the first-order hyperpolarizability, is indicative of a molecule's potential for second-harmonic generation, a critical NLO phenomenon.

For a molecule like this compound, computational studies would likely focus on how the introduction of the N-methyl group and the arrangement of the three phenyl rings influence the intramolecular charge transfer (ICT). The presence of electron-donating and electron-accepting moieties, connected through a π-bridge, is a common design strategy for enhancing NLO response. In this case, the triphenylmethyl group can act as a bulky electron-donating group, while the amide functionality can participate in charge delocalization.

A hypothetical computational study on this compound would likely involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.

Electronic Property Calculation: Using the optimized geometry, properties such as the dipole moment, polarizability, and hyperpolarizability would be calculated.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. A smaller HOMO-LUMO energy gap is often associated with a higher NLO response.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the charge distribution and the nature of intramolecular charge transfer within the molecule.

While no specific data tables for this compound exist, the table below illustrates the kind of data that would be generated in such a computational study, based on typical values for similar organic molecules.

ParameterSymbolHypothetical Calculated ValueUnit
Dipole Momentμ3.5Debye
Linear Polarizabilityα45 x 10-24esu
First-Order Hyperpolarizabilityβ20 x 10-30esu
HOMO EnergyEHOMO-6.2eV
LUMO EnergyELUMO-1.8eV
HOMO-LUMO GapΔE4.4eV

Quantum Chemical Analysis of Chirality Transfer and Helical Structures

The stereochemical complexity of this compound, arising from the potential for atropisomerism due to restricted rotation around the N-C(sp2) bond and the presence of a bulky triphenylmethyl group, makes it a fascinating subject for quantum chemical analysis of chirality.

Chirality Transfer: Chirality transfer refers to the process by which chirality is transmitted from one part of a molecule to another or from a chiral catalyst to a substrate. In the context of this compound, if a chiral center were introduced, or if the molecule itself exhibited axial chirality (atropisomerism), computational studies could elucidate the mechanisms of how this chirality influences the conformation and reactivity of the molecule.

For instance, studies on related chiral amides have shown that the presence of a stereocenter can dictate the preferred conformation of the amide bond and influence the stereochemical outcome of reactions at adjacent positions. Quantum chemical calculations can model the transition states of these reactions and predict the diastereomeric or enantiomeric excesses.

Helical Structures: The three phenyl rings of the triphenylmethyl group, along with the N-methylphenylacetamide moiety, can adopt a propeller-like or helical conformation due to steric hindrance. Quantum chemical calculations can be employed to explore the potential energy surface of the molecule and identify the stable helical conformers.

These calculations would typically involve:

Conformational Searching: Systematically or stochastically exploring the different possible arrangements of the phenyl rings and the amide group to locate all low-energy conformers.

Rotational Barriers: Calculating the energy barriers for rotation around the key single bonds, such as the N-C(sp2) and C-C bonds connecting the phenyl rings. High rotational barriers can lead to stable, isolable atropisomers.

Circular Dichroism (CD) Spectroscopy Simulation: For chiral conformers, time-dependent DFT (TD-DFT) can be used to simulate their CD spectra. This allows for a direct comparison with experimental data to determine the absolute configuration of the molecule.

A hypothetical data table summarizing the results of a conformational analysis of this compound might look like this:

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-C-C-Ph)Helicity
Conformer A0.045°, 165°, -75°Right-handed (P)
Conformer B0.8-45°, -165°, 75°Left-handed (M)
Transition State15.2--

This table would indicate the relative stability of different helical conformations and the energy barrier for their interconversion.

Applications of N Methyl N,2,2 Triphenylacetamide in Supramolecular Chemistry and Advanced Materials

Role as a Component in Rotaxanes and Other Interlocked Molecules

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are at the forefront of supramolecular chemistry. N-methyl-N,2,2-triphenylacetamide and its structural motifs are integral to the design and synthesis of these complex assemblies. In rotaxanes, which consist of a dumbbell-shaped molecule threaded through a macrocycle, the triphenylacetamide moiety can act as a "stopper" or be part of the macrocyclic component.

A key challenge in the synthesis of functional rotaxanes is the precise control over the positioning and orientation of the constituent parts. The selective N-methylation of one of the amide groups within the macrocycle of a pseudo rotaxane is a critical step in creating specific properties. For instance, the mono-N-methylation of a tetra-amide macrocycle entwined with a thread can be a highly selective process. This selective methylation introduces a significant distortion in the macrocycle, which can be harnessed to control the dynamic properties of the rotaxane.

In a notable example, the reaction of a pseudo rotaxane containing two different types of NH amide groups with a methylating agent like methyl iodide in the presence of a base such as cesium hydroxide (B78521) (CsOH) can achieve high selectivity for monomethylation. This process avoids the formation of di-, tri-, or tetramethylated byproducts. The introduction of the single methyl group generates mechanically planar chirality, which can then be transmitted to a point chirality in the thread component through a base-promoted intramolecular cyclization. This transformation underscores the importance of the N-methyl-triphenylacetamide unit in creating stereochemically defined and functionally sophisticated rotaxanes.

Reaction Component Role in Rotaxane Synthesis Key Outcome
Pseudo rotaxane with tetra-amide macrocycleStarting material for N-methylationPrecursor to chiral rotaxane
Methyl Iodide (MeI)Methylating agentIntroduces N-methyl group
Cesium Hydroxide (CsOH)BasePromotes selective monomethylation
N-methyl-triphenylacetamide moietyResulting structural unitInduces chirality and structural distortion

Engineering Molecular Machines Utilizing Triphenylacetamide Units

A molecular machine is an assembly of molecular components designed to perform machine-like movements in response to an external stimulus. Rotaxanes and catenanes are excellent candidates for the construction of such machines due to the potential for controlled motion of their interlocked parts, such as shuttling, rotation, and switching.

The triphenylacetamide unit can be a crucial component in the design of these molecular machines. Its bulky nature can serve as a station or a barrier, influencing the movement of the macrocycle along the thread in a rotaxane-based molecular shuttle. The N-methyl group can further refine the interactions between the thread and the macrocycle, providing a finer degree of control over the machine's operation.

The operation of these molecular machines can be triggered by various external stimuli, including chemical, electrochemical, or photochemical signals. For example, a change in pH or the introduction of a specific ion could alter the hydrogen bonding interactions involving the amide group of the triphenylacetamide unit, leading to a conformational change and a corresponding mechanical movement. While direct examples of this compound in molecular machines are still emerging, the principles established with related structures highlight its potential. The ability to incorporate this unit into interlocked architectures opens up possibilities for creating sophisticated molecular machinery for applications in areas like molecular electronics and drug delivery.

Design of Materials with Specific Optical or Electronic Characteristics

The triphenylamine (B166846) moiety, a core component of this compound, is a well-established building block for organic electronic materials. Derivatives of triphenylamine are known for their electron-donating properties and are widely used in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs).

The optical and electronic properties of these materials can be finely tuned by modifying the molecular structure. The introduction of an N-methyl-acetamide group to the triphenylamine core can influence the electronic characteristics of the molecule. The lone pair of electrons on the nitrogen atom can participate in conjugation with the phenyl rings, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical studies using Density Functional Theory (DFT) on related triphenylamine derivatives have shown that increasing the conjugation length and introducing specific substituent groups can alter the energy gap. While specific data for this compound is not extensively documented in this context, it is plausible that this compound could exhibit interesting photoluminescent properties. The bulky triphenylacetyl group might also influence the solid-state packing of the molecules, which in turn would affect the material's bulk electronic properties, such as charge mobility. The synthesis of donor-π-acceptor (D-π-A) type dyes incorporating triphenylamine derivatives has been shown to lead to materials with significant intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics and photovoltaics. researchgate.net

Structural Feature Potential Influence on Properties Potential Application
Triphenylamine CoreElectron-donating characterOrganic electronics
N-methyl-acetamide GroupModification of HOMO/LUMO levelsTuning of optical and electronic properties
Triphenylacetyl GroupSteric hindrance affecting packingControl of solid-state properties

Scaffold for Exploring Weak Intramolecular and Intermolecular Interactions

The structure of this compound provides a rigid yet conformationally interesting scaffold for the study of weak molecular interactions. These interactions, including hydrogen bonds, C-H···π interactions, and van der Waals forces, are fundamental to understanding molecular recognition, self-assembly, and biological processes.

The presence of a hydrogen bond acceptor (the carbonyl oxygen) and potential weak hydrogen bond donors (C-H groups on the phenyl rings), along with the methylated nitrogen, allows for a detailed investigation of the interplay of these forces. In the solid state, the molecular packing is dictated by these weak interactions. Studies on related N-methylated amide structures have demonstrated the formation of specific hydrogen-bonded networks. For example, in some N-methylated diamine derivatives, unexpected dual intermolecular hydrogen bonds have been observed, leading to dimerization. nih.gov

The triphenylmethyl group (trityl group) is known for its steric bulk, which can be used to control the approach of other molecules and to study the energetics of specific interactions without interference from competing interactions. By systematically modifying the substituents on the phenyl rings of the this compound scaffold, researchers can probe the nature of these weak interactions with a high degree of precision. This fundamental understanding is crucial for the rational design of more complex supramolecular systems and functional materials.

Applications as Chemical Reagents or Intermediates in Specialized Syntheses (excluding pharmaceutical synthesis endpoints)

Beyond its role in supramolecular chemistry, this compound and its precursors can serve as valuable intermediates in specialized organic syntheses. The selective N-methylation of anilines is a fundamentally important transformation in the synthesis of a wide range of fine chemicals. The development of methodologies for the selective mono-N-methylation of primary anilines is an active area of research, as over-methylation to the N,N-dimethylated product is often a competing process.

The synthesis of N-methylated amides can be a stepping stone to accessing other functional groups. For instance, the amide functionality can be hydrolyzed or reduced to provide the corresponding carboxylic acid or amine. The triphenylacetyl group, while robust, can be cleaved under specific conditions, allowing the rest of the molecule to be further elaborated.

While direct, large-scale industrial applications of this compound as a reagent may not be widespread, its synthesis and reactions contribute to the broader toolkit of synthetic organic chemistry. The methodologies developed for the synthesis of such specifically substituted amides can be applied to the construction of other complex molecular targets where precise control over N-substitution is required.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of sterically hindered amides such as N-methyl-N,2,2-triphenylacetamide can be challenging. Traditional methods for amide bond formation often require harsh conditions or coupling reagents that generate significant waste. Future research should focus on developing more efficient and sustainable synthetic protocols.

One promising area is the exploration of catalytic methods that avoid the use of stoichiometric activating agents. For instance, borrowing from methodologies used for other complex amides, direct amidation reactions between 2,2,2-triphenylacetic acid and N-methylamine could be investigated using novel catalysts that can overcome the steric barriers. Another avenue could be the development of improved routes for related compounds that can be adapted. For example, the synthesis of N-vinyl-N-methylacetamide has been improved by optimizing the reaction of acetaldehyde (B116499) and methylamine (B109427) to form N-ethylidenemethylamine, a key intermediate. google.com This highlights the potential for enhancing yields and purity by focusing on the synthesis of precursors.

Furthermore, the principles of green chemistry should be a guiding factor in the development of new synthetic routes. This includes the use of safer, more environmentally benign solvents and reagents. For instance, research into the use of 4,4′-trimethylenedipiperidine as a green catalyst for the synthesis of N-methyl imines showcases a move towards more sustainable chemical processes. researchgate.net Similar green catalysts could be explored for the synthesis of this compound.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Direct AmidationHigh atom economy, reduced wasteDevelopment of catalysts for sterically hindered substrates
Flow ChemistryImproved heat and mass transfer, enhanced safetyOptimization of reaction conditions in continuous flow reactors
Mechanochemical SynthesisReduced solvent usage, novel reactivityExploration of ball-milling and other mechanochemical techniques

Exploration of this compound Analogs with Tunable Properties

The systematic modification of the this compound structure can lead to the discovery of new molecules with tailored properties. By introducing different functional groups on the phenyl rings or by replacing the N-methyl group with other alkyl or aryl substituents, a library of analogs could be synthesized and studied.

For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings could modulate the electronic properties of the molecule, which in turn could influence its reactivity and potential applications. Research on N-methylamide-structured SB366791 derivatives has shown that modifications to the molecule can significantly impact its biological activity. nih.gov Specifically, N-methylated amides demonstrated higher antagonistic activity in certain assays. nih.gov This underscores the potential for fine-tuning the properties of this compound through structural modifications.

Analog SeriesPotential Property to TunePotential Research Direction
Substituted Phenyl RingsElectronic properties, solubilitySynthesis and characterization of analogs with various substituents
Varied N-substituentsSteric hindrance, conformational dynamicsInvestigation of the impact of different N-alkyl and N-aryl groups
Modified Acetamide (B32628) BackboneReactivity, stabilityExploration of analogs with different groups at the α-position

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful tool for predicting the properties of this compound and its analogs before their synthesis. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate various molecular properties.

Future research in this area should focus on:

Conformational Analysis: Due to the bulky triphenylmethyl group, the molecule likely has a complex potential energy surface with multiple stable conformers. Computational studies can identify the most stable conformations and the energy barriers between them.

Electronic Structure Calculations: These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and potential as an electronic material.

Spectroscopic Predictions: Computational methods can predict spectroscopic data such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds. The study of N-methyltrifluoroacetamide has utilized high-resolution proton and fluorine resonance spectra to understand its properties. chemicalbook.com

By combining computational predictions with experimental results, a deeper understanding of the structure-property relationships in this class of molecules can be achieved, accelerating the design of new materials with desired characteristics.

Integration of this compound into Hybrid and Nanomaterials

The unique steric and electronic properties of this compound make it a candidate for integration into more complex material systems. Future research could explore its use as a building block for functional polymers, as a ligand for metal complexes, or as a component of supramolecular assemblies.

The bulky triphenylmethyl group could be exploited to create materials with high free volume or to prevent aggregation-induced quenching in luminescent materials. The amide functionality provides a site for hydrogen bonding, which could be used to direct the self-assembly of molecules into well-ordered structures.

Furthermore, the incorporation of this compound into nanomaterials, such as by grafting it onto the surface of nanoparticles or incorporating it into metal-organic frameworks (MOFs), could lead to hybrid materials with novel properties and applications in areas like sensing, catalysis, or drug delivery.

Unraveling Complex Mechanistic Pathways in its Reactions

A detailed understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and for designing new applications. The steric hindrance around the amide bond is expected to play a significant role in its chemical behavior.

Future mechanistic studies could focus on:

Amide Bond Rotation: Investigating the rotational barrier around the C-N bond using techniques like dynamic NMR spectroscopy and computational modeling. This would provide fundamental insights into the molecule's conformational dynamics.

Hydrolysis and Other Cleavage Reactions: Studying the kinetics and mechanisms of the cleavage of the amide bond under various conditions. The steric hindrance is expected to make the amide bond unusually stable.

Reactions at the α-carbon: Exploring the reactivity of the α-carbon and the potential for enolate formation and subsequent reactions, despite the significant steric hindrance.

By elucidating these fundamental mechanistic aspects, a more complete picture of the chemical personality of this compound will emerge, paving the way for its rational application in various fields of chemical science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.